

# (S)-Landipirdine (SYN120) in Parkinson's Disease Dementia: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | (S)-Landipirdine |           |
| Cat. No.:            | B15073925        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

**(S)-Landipirdine** (also known as SYN120) is a potent and selective dual antagonist of the serotonin 5-HT6 and 5-HT2A receptors.[1] Preclinical evidence suggested that modulating these receptors could offer a novel therapeutic approach for the cognitive and psychiatric symptoms associated with neurodegenerative diseases. This led to the clinical investigation of **(S)-Landipirdine** in patients with Parkinson's disease dementia (PDD). A Phase 2a proof-of-concept study, the SYNAPSE trial, was conducted to evaluate its safety, tolerability, and efficacy. While the trial did not meet its primary cognitive endpoints, it provided valuable insights into the potential effects of dual 5-HT6/5-HT2A receptor antagonism in this patient population, noting a potential benefit in apathy and activities of daily living, but also a worsening of motor symptoms.[2][3] Ultimately, the development of landipirdine for cognition disorders and dementia was discontinued.[4] This technical guide provides a comprehensive overview of the available data on **(S)-Landipirdine** in the context of PDD studies.

### **Preclinical Rationale**

While specific preclinical data for **(S)-Landipirdine** in Parkinson's disease models is not extensively published, the rationale for its investigation stems from the known roles of the 5-HT6 and 5-HT2A receptors in cognition and neuropsychiatric symptoms.



- 5-HT6 Receptor Antagonism: 5-HT6 receptors are predominantly expressed in brain regions associated with learning and memory. Their antagonism has been shown to modulate multiple neurotransmitter systems and is hypothesized to improve cognitive function.
- 5-HT2A Receptor Antagonism: 5-HT2A receptors are implicated in psychiatric symptoms such as psychosis, depression, and apathy.[5] Antagonism of these receptors is a mechanism of action for several atypical antipsychotic medications.

The dual antagonism of both receptors by **(S)-Landipirdine** presented a novel approach to simultaneously address both the cognitive and neuropsychiatric dimensions of PDD.

# Clinical Development: The SYNAPSE Study (Phase 2a)

The SYNAPSE study was a multicenter, randomized, double-blind, placebo-controlled, parallel-group, 16-week trial designed to assess the safety, tolerability, and preliminary efficacy of **(S)-Landipirdine** in patients with PDD who were already receiving a stable dose of a cholinesterase inhibitor.[6][7]

### **Experimental Protocol**

- Participants: The study enrolled 82 patients diagnosed with Parkinson's disease dementia.[2]
- Intervention: Patients were randomized to receive either **(S)-Landipirdine** (100 mg once daily) or a placebo.[3][8] The dosing regimen for the active group involved a titration period. [8]
- Primary Efficacy Endpoint: The primary outcome was the change from baseline in the Continuity of Attention (COA) score from the Cognitive Drug Research (CDR) computerized cognition battery.[8]
- Key Secondary Efficacy Endpoint: The key secondary outcome was the change from baseline in the Quality of Episodic Memory (QEM) score from the CDR battery.[3]
- Other Secondary Endpoints: A range of other cognitive, psychiatric, and functional measures were assessed, including:



- Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)
- Alzheimer's Disease Cooperative Study-Clinician's Global Impression of Change (ADCS-CGIC)
- Brief Penn Parkinson's Daily Activity Questionnaire-15 (PDAQ-15)
- Scales for Outcomes in Parkinson's Disease-Sleep Scale (SCOPA-Sleep)
- Neuropsychiatric Inventory (NPI), including sub-scores for apathy/indifference, irritability/lability, and anxiety.[2][5]
- Safety and Tolerability: Assessed through the monitoring of adverse events (AEs), changes in the Unified Parkinson's Disease Rating Scale (UPDRS) scores, and rates of study discontinuation.[2]

## Quantitative Data Summary Efficacy Outcomes

The SYNAPSE trial did not demonstrate a statistically significant improvement in its primary or key secondary cognitive endpoints.[3] However, nominal improvements were observed in measures of apathy and cognitive-related daily activities.[2][3]



| Efficacy<br>Measure                                              | (S)-<br>Landipirdine<br>Group | Placebo Group             | p-value               | Citation |
|------------------------------------------------------------------|-------------------------------|---------------------------|-----------------------|----------|
| Primary Endpoint                                                 |                               |                           |                       |          |
| CDR Continuity of Attention (change from baseline)               | No significant difference     | No significant difference | Not significant       | [3]      |
| Key Secondary<br>Endpoint                                        |                               |                           |                       |          |
| CDR Quality of<br>Episodic Memory<br>(change from<br>baseline)   | No significant<br>difference  | No significant difference | Not significant       | [3]      |
| Other Secondary<br>Endpoints                                     |                               |                           |                       |          |
| NPI- Apathy/Indifferen ce Score (change from baseline)           | Improved                      | Worsened                  | 0.028<br>(unadjusted) | [2][3]   |
| Brief Penn Parkinson's Daily Activity Questionnaire-15 (PDAQ-15) | Improved                      | No significant<br>change  | 0.029<br>(unadjusted) | [2][3]   |
| NPI-<br>Irritability/Lability<br>(effect size)                   | 0.08                          | [5]                       |                       |          |
| NPI-Anxiety<br>(effect size)                                     | 0.09                          | [5]                       | -<br>-                |          |



| SCOPA-SLEEP Nighttime Sleep (effect size) | 0.05     | [5]                   |             |     |  |
|-------------------------------------------|----------|-----------------------|-------------|-----|--|
| UPDRS Part III<br>(Motor Score)           | Worsened | No significant change | Significant | [3] |  |

Table 1: Summary of Key Efficacy Outcomes from the SYNAPSE Phase 2a Trial.

### **Safety and Tolerability**

**(S)-Landipirdine** was generally well-tolerated, with a similar overall incidence of adverse events and study discontinuations compared to placebo.[2] However, a notable observation was the worsening of motor symptoms in the treatment group.

| Safety and<br>Tolerability<br>Measure | (S)-Landipirdine<br>Group (N=38) | Placebo Group<br>(N=44) | Citation |
|---------------------------------------|----------------------------------|-------------------------|----------|
| Any Adverse Event                     | 74%                              | 77%                     | [2]      |
| Treatment Discontinuation due to AEs  | 16%                              | 16%                     | [2]      |
| More Frequent AEs                     | Nausea, Vomiting                 | -                       | [2]      |
| Motor Symptoms<br>(UPDRS)             | Worsened                         | No significant change   | [2][3]   |

Table 2: Overview of Safety and Tolerability Findings.

# Signaling Pathways 5-HT6 Receptor Signaling

Antagonism of the 5-HT6 receptor is thought to exert its pro-cognitive effects through the modulation of multiple downstream signaling cascades.







#### 5-HT2A Receptor Antagonism Signaling





#### SYNAPSE Phase 2a Trial Workflow



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Foundational & Exploratory





- 1. Clinical pharmacokinetic and pharmacodynamic properties of drugs used in the treatment of Parkinson's disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety, tolerability, and preliminary efficacy of SYN120, a dual 5-HT6/5-HT2A antagonist, for the treatment of Parkinson disease dementia: A randomized, controlled, proof-of-concept trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Assessment of Sensorimotor Function in Mouse Models of Parkinson's Disease PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 7. Evaluating the Safety, Tolerability and Efficacy of SYN120 in Parkinson's Disease Dementia | Parkinson's Disease [michaeljfox.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [(S)-Landipirdine (SYN120) in Parkinson's Disease Dementia: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15073925#s-landipirdine-in-parkinson-s-disease-dementia-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com